molecular formula C9H9BrN4 B12114075 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- CAS No. 944897-11-4

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-

Cat. No.: B12114075
CAS No.: 944897-11-4
M. Wt: 253.10 g/mol
InChI Key: GHAHSOWECKIZCJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the bromophenyl group enhances its reactivity and potential for forming various derivatives.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate, followed by reduction to yield the desired amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Reagents like hydrazine hydrate, lithium aluminum hydride, and potassium permanganate are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- can be compared with other triazole derivatives such as:

Properties

CAS No.

944897-11-4

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9BrN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

GHAHSOWECKIZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CN)Br

Origin of Product

United States

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